molecular formula C9H11ClN4O B1524160 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide CAS No. 1250424-99-7

1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide

Cat. No.: B1524160
CAS No.: 1250424-99-7
M. Wt: 226.66 g/mol
InChI Key: ASJVRTCVLOIIOQ-UHFFFAOYSA-N
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Description

“1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide” is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is of interest in the field of medicinal chemistry due to the versatility and biological activity of the pyrrolidine scaffold .


Synthesis Analysis

The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring attached to a pyrimidine ring via a carboxamide group . The InChI code for this compound is 1S/C9H11ClN4O/c10-7-4-8(13-5-12-7)14-3-1-2-6(14)9(11)15/h4-6H,1-3H2,(H2,11,15) .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 226.67 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of pyridothienopyrimidines and pyridothienotriazines involves the reaction of certain carboxamides with various reagents, leading to compounds with potential antimicrobial activities. For example, Abdel-rahman et al. (2002) synthesized a series of compounds by reacting 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides with triethyl orthoformate or nitrous acid, among other reactions, to produce compounds with in vitro antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Anticancer and Anti-Inflammatory Agents

Compounds derived from pyrimidine analogs have been evaluated for their anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives were synthesized and shown to possess anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents (Rahmouni et al., 2016). Additionally, a specific pyrimidine nucleoside has been identified as an anti-inflammatory agent useful in the treatment of adjuvant-induced arthritis (Rajeswaran & Srikrishnan, 2008).

Plant Growth Stimulation

Derivatives of pyrimidines have also been investigated for their ability to stimulate plant growth. Pivazyan et al. (2019) synthesized a series of derivatives containing a pyrimidine fragment, which showed a pronounced effect in stimulating plant growth, with results indicating 65–87% stimulation relative to a known plant growth hormone, heteroauxin (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Antiviral and Antitubercular Activities

Some pyrimidine derivatives have shown promise in antiviral and antitubercular studies. Chandrashekaraiah et al. (2014) developed azetidinone analogues derived from pyrimidine and tested them for antimicrobial and antitubercular activities, demonstrating potential therapeutic applications (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Future Directions

The pyrrolidine scaffold in “1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide” is a versatile structure in medicinal chemistry, and there is ongoing research into new compounds with this scaffold . Future directions may include the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O/c10-7-4-8(13-5-12-7)14-3-1-2-6(14)9(11)15/h4-6H,1-3H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJVRTCVLOIIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC(=NC=N2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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